molecular formula C17H18ClNO2 B5723738 N-(5-chloro-2-methylphenyl)-4-(propan-2-yloxy)benzamide

N-(5-chloro-2-methylphenyl)-4-(propan-2-yloxy)benzamide

Cat. No.: B5723738
M. Wt: 303.8 g/mol
InChI Key: BTTBPWRANVTPFD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-(propan-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with specific substituents that may impart unique chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11(2)21-15-8-5-13(6-9-15)17(20)19-16-10-14(18)7-4-12(16)3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTBPWRANVTPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-(propan-2-yloxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-hydroxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-chloro-2-methylaniline is reacted with 4-hydroxybenzoyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate specific biochemical pathways.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological effects. The compound may modulate the activity of these targets through binding or inhibition, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(propan-2-yloxy)benzamide
  • N-(5-chloro-2-methylphenyl)-4-methoxybenzamide
  • N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide

Uniqueness

N-(5-chloro-2-methylphenyl)-4-(propan-2-yloxy)benzamide is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to similar compounds. These properties could include differences in solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

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